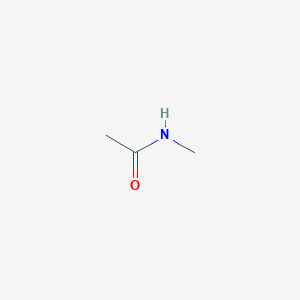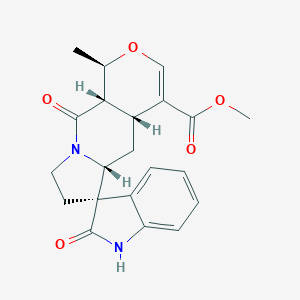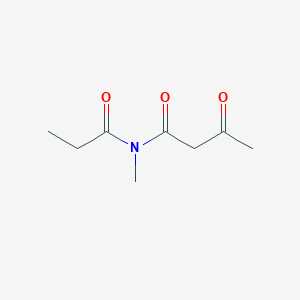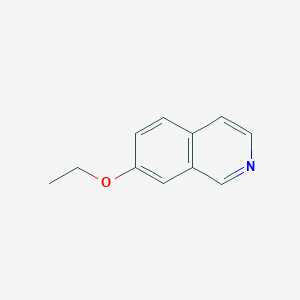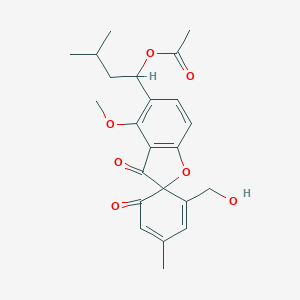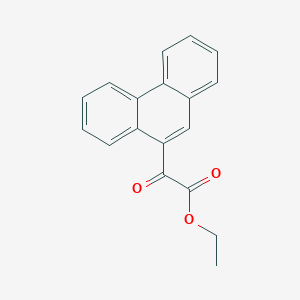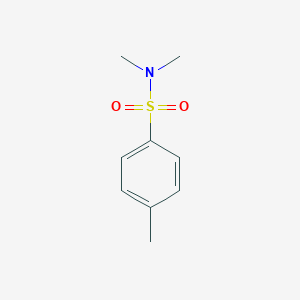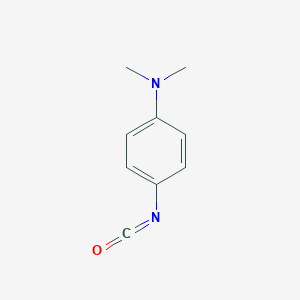
4-isocyanato-N,N-dimethylaniline
Vue d'ensemble
Description
4-isocyanato-N,N-dimethylaniline, also known as 4-(Dimethylamino)phenyl isocyanate, is an organic building block containing an isocyanate group . It has a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI string is InChI=1S/C9H10N2O/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-6H,1-2H3 and the Canonical SMILES string is CN©C1=CC=C(C=C1)N=C=O .Chemical Reactions Analysis
The mechanism of hydrolysis of 4-(dimethylamino)phenyl isocyanate has been studied .Physical And Chemical Properties Analysis
This compound has a freezing point of 311.15K, a density of 1.1436g/cm3, and a refractive index of 1.5600 . It also has a boiling point of 66 °C/0.3 mmHg and a melting point of 36-40 °C .Applications De Recherche Scientifique
Metabolism and Toxicology Studies
Studies have investigated the metabolism of N,N-dimethylaniline in animals, revealing pathways such as N-demethylation, N-oxidation, and ring hydroxylation. These metabolic pathways are crucial for understanding the toxicological implications of exposure to such chemicals (Gorrod & Gooderham, 2010).
DNA Adduct Formation
Research into the formation of DNA adducts by derivatives of N,N-dimethylaniline, such as 3,5-dimethylaniline, has provided insights into the possible carcinogenic mechanisms of these compounds. This includes the formation of adducts with DNA nucleosides, indicating a potential for causing genetic mutations (Cui et al., 2007).
Catalysis and Organic Synthesis
The use of N,N-dimethylaniline derivatives in organic synthesis is highlighted by studies on photocatalysis. For instance, N,N-dimethylanilines have been used in visible-light driven photocatalysis, demonstrating their utility in forming complex organic structures (Borra et al., 2017).
Photophysical Properties
Research into the photophysical properties of compounds related to N,N-dimethylaniline has provided valuable information for applications in materials science. This includes studies on the optical properties of donor-acceptor molecules containing dimesitylboryl groups, which are relevant for applications like two-photon excited fluorescence (Collings et al., 2009).
Biodegradation Studies
The biodegradation of derivatives of N,N-dimethylaniline, such as 2,4-dimethylaniline, has been monitored using techniques like cyclic voltammetry. This research is significant for understanding the environmental impact and degradation pathways of these compounds (Brimecombe et al., 2006).
Safety and Hazards
4-isocyanato-N,N-dimethylaniline is considered hazardous. It is combustible and suspected of causing cancer. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .
Mécanisme D'action
Target of Action
4-Isocyanato-N,N-dimethylaniline, also known as 4-(Dimethylamino)phenyl isocyanate, is an organic building block containing an isocyanate group The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound contains an isocyanate group, which is highly reactive and can form covalent bonds with a variety of biological molecules, potentially altering their function .
Biochemical Pathways
The compound’s isocyanate group is known to be highly reactive, suggesting that it could potentially interact with a wide range of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its freezing point (31115K), density (11436g/cm³), and refractive index (15600), have been reported .
Result of Action
The compound’s isocyanate group is known to be highly reactive, suggesting that it could potentially cause a wide range of molecular and cellular effects .
Action Environment
Propriétés
IUPAC Name |
4-isocyanato-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEHDFBYSOKBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369870 | |
| Record name | 4-isocyanato-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16315-59-6 | |
| Record name | 4-isocyanato-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




